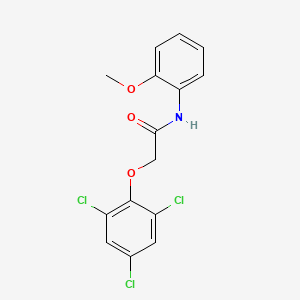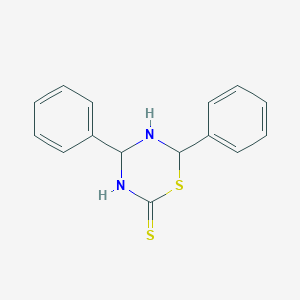![molecular formula C17H16ClN3OS B11960576 1-[2-Oxo-2-(2-toluidino)ethyl]-4-(2-thienyl)pyrimidin-1-ium chloride CAS No. 853348-98-8](/img/structure/B11960576.png)
1-[2-Oxo-2-(2-toluidino)ethyl]-4-(2-thienyl)pyrimidin-1-ium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-Oxo-2-(2-toluidino)ethyl]-4-(2-thienyl)pyrimidin-1-ium chloride is a complex organic compound with the molecular formula C17H16ClN3OS and a molecular weight of 345.854 g/mol . This compound is known for its unique structure, which includes a pyrimidin-1-ium core substituted with a thienyl group and a 2-toluidinoethyl moiety. It is often used in early discovery research due to its rare and unique chemical properties .
準備方法
The synthesis of 1-[2-Oxo-2-(2-toluidino)ethyl]-4-(2-thienyl)pyrimidin-1-ium chloride typically involves multi-step organic reactions. The synthetic route generally includes the following steps:
Formation of the Pyrimidin-1-ium Core: This step involves the cyclization of appropriate precursors to form the pyrimidin-1-ium ring.
Introduction of the Thienyl Group: The thienyl group is introduced through a substitution reaction, often using a thienyl halide as the reagent.
Attachment of the 2-Toluidinoethyl Moiety: This step involves the reaction of the pyrimidin-1-ium intermediate with a 2-toluidinoethyl derivative under specific conditions to form the final product.
化学反応の分析
1-[2-Oxo-2-(2-toluidino)ethyl]-4-(2-thienyl)pyrimidin-1-ium chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced analogs.
Common reagents and conditions used in these reactions include molecular iodine for oxidation, sodium borohydride for reduction, and various halides for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-[2-Oxo-2-(2-toluidino)ethyl]-4-(2-thienyl)pyrimidin-1-ium chloride has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
作用機序
The mechanism of action of 1-[2-Oxo-2-(2-toluidino)ethyl]-4-(2-thienyl)pyrimidin-1-ium chloride involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with key proteins involved in cell signaling and metabolism .
類似化合物との比較
1-[2-Oxo-2-(2-toluidino)ethyl]-4-(2-thienyl)pyrimidin-1-ium chloride can be compared with other similar compounds, such as:
- 4-(3,4-Dimethoxyphenyl)-1-(2-oxo-2-(2-toluidino)ethyl)pyrimidin-1-ium chloride
- 2-(2-Oxo-2-(4-toluidino)ethyl)isoquinolinium chloride
- 1-(2-Oxo-2-p-tolyl-ethyl)-4-phenyl-pyrimidin-1-ium bromide
- 1-(2-(4-Chloro-phenyl)-2-oxo-ethyl)-4-phenyl-pyrimidin-1-ium bromide
These compounds share structural similarities but differ in their substituents, leading to variations in their chemical properties and biological activities
特性
CAS番号 |
853348-98-8 |
|---|---|
分子式 |
C17H16ClN3OS |
分子量 |
345.8 g/mol |
IUPAC名 |
N-(2-methylphenyl)-2-(4-thiophen-2-ylpyrimidin-1-ium-1-yl)acetamide;chloride |
InChI |
InChI=1S/C17H15N3OS.ClH/c1-13-5-2-3-6-14(13)19-17(21)11-20-9-8-15(18-12-20)16-7-4-10-22-16;/h2-10,12H,11H2,1H3;1H |
InChIキー |
VTOBZHFSIKXRSP-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1NC(=O)C[N+]2=CN=C(C=C2)C3=CC=CS3.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Acetamide, N-[N-acetyl-S-(4-nitrophenyl)sulfinimidoyl]-](/img/structure/B11960495.png)




![N'-[(E)-(4-ethylphenyl)methylidene]pyridine-3-carbohydrazide](/img/structure/B11960524.png)
![3-[2-Chloro-5-(trifluoromethyl)phenyl]-1,1-dimethylurea](/img/structure/B11960528.png)
![N'-[(E,2E)-3-(2-Nitrophenyl)-2-propenylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide](/img/structure/B11960531.png)

![3-[(2-Methylphenyl)amino]propanenitrile](/img/structure/B11960537.png)


![4-{[(1E,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]amino}-5-(2-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11960568.png)
![pentyl 2-amino-1-butyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B11960572.png)
